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Compound of Interest

Compound Name: beta-Ionol

Cat. No.: B3421568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of beta-ionol and

structurally related aroma compounds. The information presented is supported by experimental

data from sensory analysis studies, offering a comprehensive resource for professionals in

flavor and fragrance research, sensory science, and drug development.

Quantitative Sensory Data
The following tables summarize the key quantitative sensory data for beta-ionol and related

compounds, focusing on odor thresholds and sensory descriptors. Odor threshold is a critical

measure of a compound's potency, representing the lowest concentration detectable by the

human nose.
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Compound
Odor Threshold (in
water/model solution)

Sensory Descriptors

β-Ionol

Not explicitly found, but

described as having a medium

odor strength.

Sweet, herbal, floral, violet,

tropical, balsamic, woody,

berry, powdery, fruity.[1]

β-Ionone

0.007 µg/L (in water)[2][3],

0.09 µg/L (in model wine

solution)[2][3]

Violet, cedarwood, woody,

berry, floral, green, fruity.[4][5]

α-Ionone

(R)-(+)-(E)-α-ionone: 0.03-328

ppb(S)-(-)-(E)-α-ionone: 0.1-

656 ppb[6]

(R)-(+)-(E)-α-ionone: Violet-

like, fruity, raspberry-like,

flowery, strong impact.(S)-(-)-

(E)-α-ionone: Woody, cedar

wood like, raspberry & beta-

ionone like.[6]

β-Damascenone

0.002 µg/L (in water)[2][3],

0.05 µg/L (in hydroalcoholic

solution)[2][3]

Baked/cooked apples, honey,

flowery, fruity.[2]

α-Damascone

(R)-(+)-(E)-α-damascone: 100

ppb(S)-(-)-(E)-α-damascone:

1.5 ppb[6]

(R)-(+)-(E)-α-damascone:

Rose petals, apple, fruity,

woody, camphory, dirty, musty.

(S)-(-)-(E)-α-damascone:

Floral, rose petals, fresh,

green, slightly winey.[6]

δ-Damascone 0.0011 µg/mL Floral, minty.[7]

Note: Odor thresholds can vary significantly depending on the medium (e.g., water, ethanol

solution, air) and the methodology used for determination.

Experimental Protocols
The sensory data presented in this guide are typically obtained through rigorous analytical

techniques. The following are detailed methodologies for two key experiments: Gas

Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
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Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds in a

sample.[8][9][10]

Objective: To identify which volatile compounds in a complex mixture are responsible for its

characteristic aroma.

Methodology:

Sample Preparation: The volatile fraction of the sample is extracted using methods such as

solvent extraction, headspace solid-phase microextraction (SPME), or steam distillation.

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and polarity as they

pass through a capillary column.

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream

is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector)

for chemical identification and quantification.[9][10]

Olfactory Detection: The other stream is directed to a heated sniffing port, where a trained

sensory panelist or assessor sniffs the effluent and records the perceived odor, its intensity,

and its duration.[8][10]

Data Analysis: The data from the chemical detector and the human assessor are combined.

Odor-active compounds are identified by matching the retention time of a perceived odor

with the retention time of a chemical peak.

Dilution Techniques (Optional but Recommended):

Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and re-

analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still

perceived is its flavor dilution (FD) factor, which is an indication of its odor potency.[8]
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Combined Hedonic Aroma Response Measurement (CHARM): Similar to AEDA, this

method also involves analyzing a dilution series. The duration of each detected odor is

recorded, and "Charm" values, which are proportional to the odor's potency, are

calculated.[11]

Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify, describe, and quantify the sensory

attributes of a product.[12][13] It relies on a trained panel of assessors to provide a

comprehensive sensory profile.[14]

Objective: To create a detailed sensory profile of a product and to compare the sensory

characteristics of different products.

Methodology:

Panelist Selection and Screening: A group of individuals is screened for their sensory acuity,

ability to discriminate between different stimuli, and verbalization skills.[13] Typically, a panel

consists of 8-15 trained assessors.[12]

Lexicon Development: The selected panelists, guided by a panel leader, are presented with

a range of products representative of the category being studied. Through discussion and

consensus, they develop a list of descriptive terms (a lexicon) that accurately and

comprehensively describe the sensory attributes (e.g., aroma, flavor, texture) of the

products.[13]

Panelist Training: Panelists are trained to use the developed lexicon consistently and to rate

the intensity of each attribute on a given scale. Reference standards for each attribute are

often provided to anchor the panelists' ratings.

Product Evaluation: During the formal evaluation, panelists independently assess the

products in a controlled environment (e.g., individual sensory booths).[14] They rate the

intensity of each sensory attribute on an unstructured line scale (e.g., a 15-cm line anchored

with "low" and "high").[13]

Data Collection and Analysis: The intensity ratings are converted to numerical data.

Statistical analyses, such as Analysis of Variance (ANOVA), Principal Component Analysis
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(PCA), and spider web plots, are used to analyze the data, determine significant differences

between products, and visualize the sensory profiles.[13]

Visualizations
Olfactory Signaling Pathway
The perception of aroma compounds like beta-ionol begins with the activation of olfactory

receptors in the nasal cavity. This triggers a cascade of intracellular events known as a

signaling pathway, which ultimately leads to the perception of smell in the brain.

Cell Membrane

Signal to Brain

Odorant
(e.g., beta-Ionol)

Olfactory Receptor
(GPCR)

Binds to
G-protein

(Golf)

Activates Adenylyl
Cyclase

Activates

cAMP
Converts ATP to

ATP

Ion Channel
(CNG)

Opens

DepolarizationLeads to

Ca²⁺ / Na⁺ Influx

Action Potential
Generates

BrainSignal to Olfactory Bulb

Click to download full resolution via product page

Caption: General olfactory signal transduction pathway.

Experimental Workflows
The following diagrams illustrate the workflows for the two primary sensory analysis techniques

discussed.

Gas Chromatography-Olfactometry (GC-O) Workflow
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Caption: Workflow for Gas Chromatography-Olfactometry.

Quantitative Descriptive Analysis (QDA) Workflow
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Caption: Workflow for Quantitative Descriptive Analysis.

Logical Relationship of Aroma Compounds
This diagram illustrates the relationships between beta-ionol and related compounds based on

their shared and distinct sensory characteristics.
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Caption: Sensory relationships between ionones and damascones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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